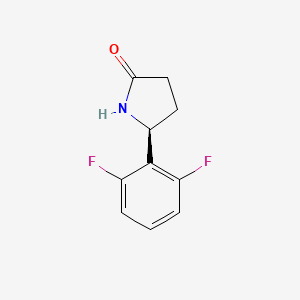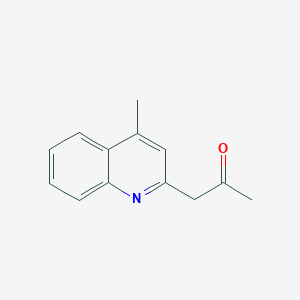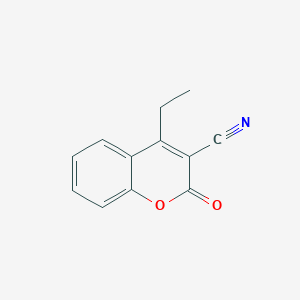
(S)-5-(2,6-Difluorophenyl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5S)-5-(2,6-difluorophenyl)pyrrolidin-2-one: is a chemical compound characterized by the presence of a pyrrolidinone ring substituted with a 2,6-difluorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (5S)-5-(2,6-difluorophenyl)pyrrolidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,6-difluorobenzaldehyde and (S)-proline.
Condensation Reaction: The 2,6-difluorobenzaldehyde undergoes a condensation reaction with (S)-proline to form an intermediate Schiff base.
Cyclization: The Schiff base is then cyclized under acidic conditions to yield the desired (5S)-5-(2,6-difluorophenyl)pyrrolidin-2-one.
Industrial Production Methods: Industrial production of (5S)-5-(2,6-difluorophenyl)pyrrolidin-2-one may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (5S)-5-(2,6-difluorophenyl)pyrrolidin-2-one can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The compound can participate in substitution reactions, where the fluorine atoms on the phenyl ring can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry:
Catalysis: (5S)-5-(2,6-difluorophenyl)pyrrolidin-2-one can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.
Biology:
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly in the inhibition of enzymes involved in metabolic pathways.
Medicine:
Drug Development: It is explored as a lead compound in the development of new pharmaceuticals, particularly for its potential anti-inflammatory and analgesic properties.
Industry:
Materials Science: The compound is investigated for its use in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of (5S)-5-(2,6-difluorophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity and thereby modulating the associated biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
- (5S)-5-(2,6-dichlorophenyl)pyrrolidin-2-one
- (5S)-5-(2,6-dibromophenyl)pyrrolidin-2-one
- (5S)-5-(2,6-dimethylphenyl)pyrrolidin-2-one
Comparison:
- Structural Differences: The primary difference lies in the substituents on the phenyl ring (fluorine, chlorine, bromine, or methyl groups).
- Reactivity: The presence of different substituents affects the reactivity and chemical behavior of the compounds. For example, fluorine atoms increase the compound’s electronegativity, influencing its interactions with other molecules.
- Applications: While all these compounds may have similar applications, the specific substituents can enhance or diminish their effectiveness in particular contexts, such as enzyme inhibition or material synthesis.
Propriétés
Formule moléculaire |
C10H9F2NO |
|---|---|
Poids moléculaire |
197.18 g/mol |
Nom IUPAC |
(5S)-5-(2,6-difluorophenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C10H9F2NO/c11-6-2-1-3-7(12)10(6)8-4-5-9(14)13-8/h1-3,8H,4-5H2,(H,13,14)/t8-/m0/s1 |
Clé InChI |
UKASGFAXZYEVLR-QMMMGPOBSA-N |
SMILES isomérique |
C1CC(=O)N[C@@H]1C2=C(C=CC=C2F)F |
SMILES canonique |
C1CC(=O)NC1C2=C(C=CC=C2F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Ethyl-1-methyl-1,4-dihydroindeno[1,2-b]pyrrole](/img/structure/B11900278.png)

![1,6-Diazaspiro[3.5]nonane dihydrochloride](/img/structure/B11900283.png)
![2-Methoxyimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylic acid](/img/structure/B11900287.png)
![5-Hydroxy-5-methyl-1-oxa-3,4-diazaspiro[5.5]undecan-2-one](/img/structure/B11900289.png)

![(2-cyclopropyl-1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid](/img/structure/B11900294.png)
![1,5-Diazaspiro[3.5]nonane dihydrochloride](/img/structure/B11900299.png)
![3-Methyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B11900306.png)

![10H-Pyridazino[6,1-b]quinazolin-10-one](/img/structure/B11900325.png)
